8-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine
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Overview
Description
8-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine is a heterocyclic compound that belongs to the class of triazolopyridazines. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block for the synthesis of various pharmacologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of hydrazine derivatives with diketones or ketoesters, followed by cyclization to form the triazolopyridazine ring system. The reaction conditions often involve heating and the use of solvents such as ethanol or methanol .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of cost-effective and readily available starting materials is also a key consideration in industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
8-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the molecule, enhancing its chemical diversity and potential biological activity .
Scientific Research Applications
8-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine has several scientific research applications:
Medicinal Chemistry: It serves as a scaffold for the development of new drugs, particularly those targeting neurological and inflammatory diseases.
Biological Studies: This compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It is used in the synthesis of various industrial chemicals and materials, including polymers and dyes.
Mechanism of Action
The mechanism of action of 8-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine involves its interaction with specific molecular targets in the body. It may act as an inhibitor or modulator of certain enzymes or receptors, thereby influencing biochemical pathways. For instance, it has been studied for its potential to inhibit kinases involved in cancer cell proliferation . The exact pathways and molecular targets can vary depending on the specific biological context and the modifications made to the compound .
Comparison with Similar Compounds
Similar Compounds
5,6,7,8-Tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: Another triazolopyridazine derivative with similar structural features but different biological activities.
3-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: Known for its antiviral properties.
3-(Trifluoromethyl)-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-a]pyrazine: Used in the synthesis of antiviral agents.
Uniqueness
8-Methyl-5,6,7,8-tetrahydro[1,2,4]triazolo[4,3-b]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methyl group at the 8-position and the tetrahydrotriazolopyridazine core make it a versatile scaffold for drug development and other applications .
Properties
CAS No. |
61262-22-4 |
---|---|
Molecular Formula |
C6H10N4 |
Molecular Weight |
138.17 g/mol |
IUPAC Name |
8-methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-b]pyridazine |
InChI |
InChI=1S/C6H10N4/c1-5-2-3-8-10-4-7-9-6(5)10/h4-5,8H,2-3H2,1H3 |
InChI Key |
IOYOBRDPOOZCFC-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCNN2C1=NN=C2 |
Origin of Product |
United States |
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